4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
The synthesis of 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an isobutylamine derivative with a suitable nitrile oxide precursor. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Biology: The compound has shown promise in the development of bioactive molecules, including antimicrobial and antiviral agents.
Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide can be compared with other oxadiazole derivatives, such as:
4-amino-N-benzyl-1,2,5-oxadiazole-3-carboxamide: This compound has a benzyl group instead of an isobutyl group, which can influence its chemical properties and biological activities.
1,3,4-oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
4-amino-N-(2-methylpropyl)-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4(2)3-9-7(12)5-6(8)11-13-10-5/h4H,3H2,1-2H3,(H2,8,11)(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTHSYVFESBPIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NON=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403049 |
Source
|
Record name | 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405278-58-2 |
Source
|
Record name | 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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